molecular formula C22H18F2N4O2 B3016747 N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1251629-33-0

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide

Cat. No. B3016747
M. Wt: 408.409
InChI Key: GAQGCIVECSXHJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide derivatives involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. In one study, a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were designed and synthesized, with their chemical structures confirmed by various spectroscopic methods including 1H NMR, IR, mass spectrum, and elemental analyses . Another study reported the synthesis and characterization of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, which was crystallized and characterized using similar spectroscopic techniques and X-ray single-crystal determination .

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple aromatic rings and functional groups contributing to their overall geometry. The X-ray crystal structure of one such compound revealed that it crystallizes in the monoclinic space group with specific cell parameters and volume, indicating a well-ordered crystal lattice stabilized by N–H···O hydrogen bonds . The molecular packing in the crystal is a result of these hydrogen bonding interactions.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as acetamides and pyrimidines suggests potential reactivity in biological systems or under specific chemical conditions. The herbicidal activity of some synthesized compounds indicates that they undergo interactions with biological targets, leading to the inhibition of weed growth .

Physical and Chemical Properties Analysis

The physical properties such as the density and molecular volume of these compounds can be inferred from the X-ray crystallography data, which provides insights into the solid-state characteristics . The chemical properties, including the potential for hydrogen bonding, are evident from the molecular structure analysis and the spectroscopic data. The herbicidal activities of the synthesized compounds suggest that they have specific interactions with biological systems, which is a significant chemical property in the context of their potential use as herbicides .

The studies on these compounds have shown that they possess herbicidal activities, with some compounds exhibiting good herbicidal activities against dicotyledonous weeds at certain dosages . This suggests that these compounds could be developed as potential herbicides. Additionally, the crystal structure analysis provides a foundation for understanding the solid-state properties of these compounds, which is essential for the development of pharmaceuticals and agrochemicals . The cytotoxic activity of related compounds against cancer cell lines also indicates the potential for these molecules to be used in medical applications . Furthermore, the antiviral potency of a similar compound against SARS-CoV-2 protein suggests potential applications in antiviral drug development .

Scientific Research Applications

Radioligand Development for Medical Imaging

One significant application of structurally related compounds is in the development of radioligands for medical imaging, particularly for positron emission tomography (PET). Compounds within this chemical class have been synthesized and evaluated for their potential to bind selectively to the translocator protein (18 kDa), a protein associated with neuroinflammatory processes. Such compounds are designed to include fluorine atoms, enabling labeling with fluorine-18, a radioisotope used in PET imaging. This application allows for the in vivo imaging of neuroinflammatory conditions, providing valuable insights into disease mechanisms and progression (Dollé et al., 2008).

Antimicrobial Activity

Another research focus is the exploration of novel oxazolidinone antibacterial agents. Derivatives similar to the compound have shown efficacy against a broad spectrum of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings highlight the potential of these compounds as foundational structures for developing new antimicrobial agents to combat antibiotic resistance (Zurenko et al., 1996).

Cancer Therapeutics

In cancer research, compounds with a similar structural framework have been identified as potent inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These dual inhibitors offer a promising approach to cancer therapy by targeting the proliferation of cancer cells. Their synthesis and biological evaluation have contributed to the development of antitumor agents with potential clinical applications (Gangjee et al., 2000).

Enzymatic Inhibition for Disease Treatment

Furthermore, the investigation into the design and synthesis of novel inhibitors for the histone deacetylase (HDAC) enzyme highlights another therapeutic application. HDAC inhibitors like those structurally related to this compound have shown significant antitumor activity and potential for treating various cancers. These inhibitors work by inducing cell cycle arrest and apoptosis in cancer cells, representing a valuable strategy for cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2/c1-13-9-16(24)7-8-18(13)26-19(29)11-28-12-25-20-17(10-27(2)21(20)22(28)30)14-3-5-15(23)6-4-14/h3-10,12H,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGCIVECSXHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide

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